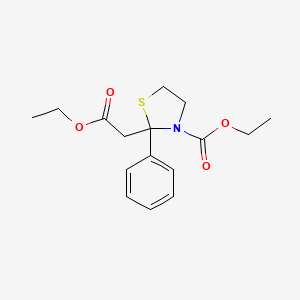
Ethyl 2-(2-ethoxy-2-oxoethyl)-2-phenyl-1,3-thiazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester is a compound belonging to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of an ethoxycarbonyl group and a phenyl group attached to the thiazolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions . The reaction does not require any catalyst and can be performed efficiently in a biocompatible manner .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the preparation of aldehydes with labile esters in proximity to drive the reaction at neutral pH . This method ensures the stability of the thiazolidine product under physiological conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester undergoes various types of reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes to form stable thiazolidine products.
Substitution Reactions: It can undergo substitution reactions, particularly involving the ethoxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes and 1,2-aminothiols. The reactions are typically carried out under physiological conditions without the need for toxic catalysts .
Major Products Formed
The major products formed from these reactions are stable thiazolidine derivatives, which are useful in various bioconjugation applications .
Aplicaciones Científicas De Investigación
2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester involves the formation of stable thiazolidine rings through the reaction between 1,2-aminothiols and aldehydes . This reaction is facilitated by the electronic characteristics of the hydrazide moiety, which enhances the stability of the thiazolidine product under physiological conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylthiazolidine-4-carboxylic acid: This compound shares a similar thiazolidine ring structure but lacks the ethoxycarbonyl and phenyl groups.
N-Acetyl-2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester: This derivative is used for suppressing eumelanin production and has applications in cosmetics.
Uniqueness
2-Thiazolidineacetic acid, 3-(ethoxycarbonyl)-2-phenyl-, ethyl ester is unique due to its specific functional groups, which provide enhanced stability and biocompatibility. Its ability to form stable thiazolidine rings under physiological conditions makes it particularly valuable for bioconjugation and biomedical applications .
Propiedades
Número CAS |
41733-74-8 |
|---|---|
Fórmula molecular |
C16H21NO4S |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
ethyl 2-(2-ethoxy-2-oxoethyl)-2-phenyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO4S/c1-3-20-14(18)12-16(13-8-6-5-7-9-13)17(10-11-22-16)15(19)21-4-2/h5-9H,3-4,10-12H2,1-2H3 |
Clave InChI |
JSDNKFIHPMCCKK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(N(CCS1)C(=O)OCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




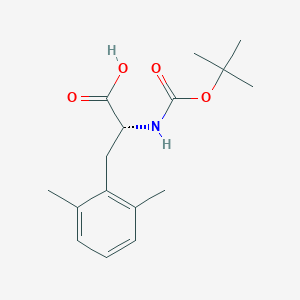
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)
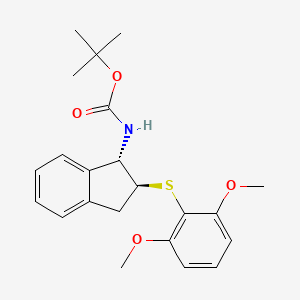

![(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
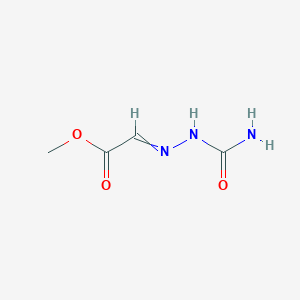
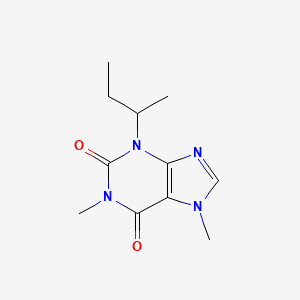
![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
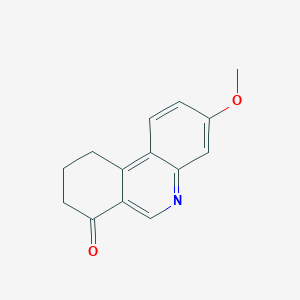
![2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol](/img/structure/B14006525.png)
